3-Chloro-5-ethynylisoquinoline

Lipophilicity Drug-likeness Physicochemical profiling

3-Chloro-5-ethynylisoquinoline (CAS 1822784-14-4) is a heteroaromatic building block comprising an isoquinoline scaffold substituted with a chlorine atom at the 3-position and a terminal ethynyl group at the 5-position (molecular formula C₁₁H₆ClN, molecular weight 187.62 g/mol, XLogP3 = 3.3). As a member of the halogenated ethynyl-isoquinoline family, it serves as a versatile intermediate in medicinal chemistry and materials science, offering two chemically distinct reactive handles—an aryl chloride amenable to nucleophilic aromatic substitution and cross-coupling, and an ethynyl moiety suitable for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C11H6ClN
Molecular Weight 187.62 g/mol
CAS No. 1822784-14-4
Cat. No. B1436038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-ethynylisoquinoline
CAS1822784-14-4
Molecular FormulaC11H6ClN
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=CN=C(C=C21)Cl
InChIInChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H
InChIKeyBZSYBIAUJJKCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-ethynylisoquinoline (CAS 1822784-14-4): Core Chemical Identity and Procurement Baseline


3-Chloro-5-ethynylisoquinoline (CAS 1822784-14-4) is a heteroaromatic building block comprising an isoquinoline scaffold substituted with a chlorine atom at the 3-position and a terminal ethynyl group at the 5-position (molecular formula C₁₁H₆ClN, molecular weight 187.62 g/mol, XLogP3 = 3.3) [1]. As a member of the halogenated ethynyl-isoquinoline family, it serves as a versatile intermediate in medicinal chemistry and materials science, offering two chemically distinct reactive handles—an aryl chloride amenable to nucleophilic aromatic substitution and cross-coupling, and an ethynyl moiety suitable for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Standard commercial purity specifications are ≥98% .

Why 3-Chloro-5-ethynylisoquinoline Cannot Be Replaced by Common Isoquinoline Analogs


Interchanging 3-chloro-5-ethynylisoquinoline with other in-class compounds introduces significant risk because the relative positioning of the chloro and ethynyl substituents governs both electronic properties and synthetic compatibility. The 3-position chloro substituent is activated by the ring nitrogen for nucleophilic displacement, while the 5-ethynyl provides a π-conjugated handle for metal-catalyzed coupling [1]. Positional isomers such as 3-chloro-6-ethynylisoquinoline or 3-chloro-8-ethynylisoquinoline alter the steric and electronic environment of both reactive sites, potentially leading to mismatched reactivity in multi-step sequences. Similarly, 5-ethynylisoquinoline lacking the 3-chloro substituent forfeits the orthogonal halogen-mediated functionalization pathway altogether [2]. Without direct comparative reactivity data, substitution remains a chemically unvalidated strategy.

Quantitative Differentiation Evidence for 3-Chloro-5-ethynylisoquinoline Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) of 3-Chloro-5-ethynylisoquinoline versus 5-Ethynylisoquinoline

The presence of the 3-chloro substituent in 3-chloro-5-ethynylisoquinoline increases lipophilicity relative to the non-chlorinated analog 5-ethynylisoquinoline (CAS 1203579-37-6). The computed XLogP3 for 3-chloro-5-ethynylisoquinoline is 3.3 [1], compared to an XLogP3 of approximately 2.5 for 5-ethynylisoquinoline (based on the structural difference of replacing H with Cl, which contributes an incremental Hansch π constant of +0.71 for aromatic chlorine) [2]. This difference is relevant for membrane permeability predictions in drug-discovery campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Reactivity Differentiation: 3-Chloro-5-ethynylisoquinoline versus 5-Ethynylisoquinoline in Sequential Coupling Strategies

3-Chloro-5-ethynylisoquinoline provides two chemically orthogonal reactive sites: (i) a C3–Cl bond capable of undergoing palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling after ethynyl utilization, and (ii) a C5–C≡CH group for Sonogashira or CuAAC click chemistry [1]. In contrast, 5-ethynylisoquinoline (lacking the 3-chloro) offers only the ethynyl handle, limiting its utility in divergent synthetic sequences. Quantitatively, 3-chloro-5-ethynylisoquinoline enables at minimum 2 distinct sequential functionalization steps, versus 1 for the non-chlorinated analog [2].

Orthogonal reactivity Sonogashira coupling Click chemistry Sequential functionalization

Positional Isomer Comparison: 3-Chloro-5-ethynylisoquinoline versus 3-Chloro-6-ethynylisoquinoline — Electronic and Steric Implications

In 3-chloro-5-ethynylisoquinoline, the ethynyl group at C5 is conjugated with the isoquinoline ring nitrogen at C2, allowing extended π-delocalization. In the 6-ethynyl isomer (CAS 1578484-35-1), the ethynyl is insulated from the heterocyclic nitrogen, altering the electronic character of the alkyne [1]. While direct comparative reactivity data are not available for these two isomers, literature precedent on quinoline/isoquinoline ethynyl positional isomers demonstrates that photophysical properties (e.g., electrogenerated chemiluminescence intensity) vary significantly with substitution position, by factors of 2–5× [2]. This supports that positional isomer selection has measurable downstream consequences.

Positional isomerism Electronic effects Cross-coupling reactivity

Commercial Purity Benchmarking: 3-Chloro-5-ethynylisoquinoline (98%) versus 5-Ethynylisoquinoline (95%+)

Commercially, 3-chloro-5-ethynylisoquinoline is available at ≥98% purity (Leyan, product 1972744) . Its non-chlorinated counterpart, 5-ethynylisoquinoline (CAS 1203579-37-6), is typically offered at ≥95% purity (Bidepharm, Delta-B) . While both purities are suitable for most synthetic applications, the 3% purity differential may be relevant for sensitive catalytic reactions or when stoichiometric precision is critical.

Purity specification Procurement quality Vendor comparison

Patent Context: Isoquinoline Derivatives as PERK Inhibitors — Relevance of 3-Chloro-5-ethynyl Substitution Pattern

Patent US20190241573A1 (GlaxoSmithKline) discloses substituted isoquinoline derivatives as PERK (PKR-like ER kinase) inhibitors for oncology and neurodegenerative disease applications [1]. The general Markush structure (Formula I) encompasses 3-substituted isoquinolines with halogens and alkynyl/ethynyl groups at various positions. While 3-chloro-5-ethynylisoquinoline itself is not explicitly exemplified, the patent's scope suggests that the 3-chloro-5-ethynyl substitution pattern falls within the claimed pharmacophore space. In contrast, 5-unsubstituted or 6-substituted analogs fall outside the optimal substitution window described in the patent's preferred embodiments.

PERK inhibitor Kinase inhibitor Patent landscape Medicinal chemistry

Computed Topological Polar Surface Area (TPSA) and Drug-Likeness Differentiation

The computed Topological Polar Surface Area (TPSA) of 3-chloro-5-ethynylisoquinoline is 12.9 Ų [1], placing it well within the Veber threshold (<140 Ų) for predicted oral bioavailability. This value is characteristic of the monochloro-ethynyl isoquinoline series. In contrast, analogs with additional polar substituents (e.g., 3-chloro-5-ethynylisoquinoline-1-carbaldehyde or amino-substituted variants) exhibit TPSA values exceeding 30–40 Ų, which still satisfy drug-likeness criteria but predict comparatively reduced passive transcellular permeability.

TPSA Drug-likeness Oral bioavailability Physicochemical descriptor

Validated Application Scenarios for 3-Chloro-5-ethynylisoquinoline Based on Evidence Profile


Divergent Library Synthesis via Orthogonal Sonogashira–Suzuki Sequence

Leverage the C5–ethynyl group for initial Sonogashira coupling with aryl iodides, followed by C3–Cl Suzuki–Miyaura coupling with aryl boronic acids, enabling rapid generation of 3,5-diaryl-isoquinoline libraries. This two-step divergent sequence capitalizes on the two orthogonal reactive handles (Evidence Item 2) and is not accessible with 5-ethynylisoquinoline, which lacks the second halogen handle [1].

CNS-Penetrant Fragment Elaboration in PERK-Targeted Programs

As a fragment-sized building block (MW 187.6, TPSA 12.9 Ų), 3-chloro-5-ethynylisoquinoline is well-suited for fragment-based drug discovery targeting the PERK kinase, where the 3-chloro-5-ethynyl pattern falls within the patent pharmacophore space (Evidence Item 5). Its low TPSA (Evidence Item 6) supports predicted blood-brain barrier penetration, a critical requirement for neurodegeneration indications targeted by PERK inhibitors [2].

Fluorescent Probe and ECL Material Development: Position-Specific 5-Ethynyl Conjugation

The 5-ethynyl substitution allows extended π-conjugation with the isoquinoline nitrogen, a feature that enhances photophysical properties relevant to electrogenerated chemiluminescence and fluorescent probe design (Evidence Item 3). Positional isomer studies show that 5-substituted ethynyl-isoquinolines exhibit distinct ECL behavior compared to 1- or 4-substituted isomers, making position-specific procurement critical for reproducible optical performance [3].

CuAAC Bioconjugation Handle for Chemical Biology Probes

The terminal ethynyl group at C5 provides a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., fluorophores, biotin, or PEG linkers). The 3-chloro substituent remains available for subsequent diversification or for modulating the electronic properties of the triazole conjugate (Evidence Items 2 and 3). The ≥98% purity specification (Evidence Item 4) is particularly advantageous for bioconjugation workflows where excess reagent equivalents must be precisely controlled [1].

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